Acidity (pKa) Differentiation for Tuned Coordination Chemistry
Biphenyl-2,3-dicarboxylic acid is a stronger acid than its 4,4' isomer, which directly impacts its deprotonation and coordination behavior in solution. This difference in acidity is crucial for designing synthesis conditions in metal-organic framework (MOF) and coordination polymer assembly [1].
| Evidence Dimension | Acidity (pKa of the most acidic proton) |
|---|---|
| Target Compound Data | pKa = 2.68 (predicted) |
| Comparator Or Baseline | Biphenyl-4,4'-dicarboxylic acid: pKa ≈ 5.8 (estimated weak acid) |
| Quantified Difference | Target compound is approximately 3.12 pKa units more acidic (over 1000x stronger acid). |
| Conditions | Predicted pKa values (ChemAxon) for the target compound; estimated pKa for the comparator based on chemical class. |
Why This Matters
A 1000-fold difference in acidity dictates the pH window for deprotonation and subsequent metal-ligand complexation, making the 2,3-isomer suitable for syntheses requiring milder basic conditions or where selective deprotonation of a dicarboxylate mixture is desired.
- [1] Chemfont. (2022). Predicted Properties for Biphenyl-2,3-dicarboxylic acid (CFc000225263). View Source
